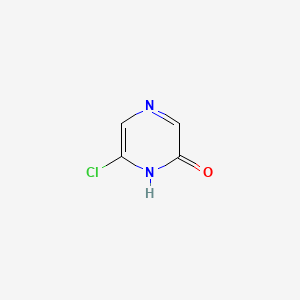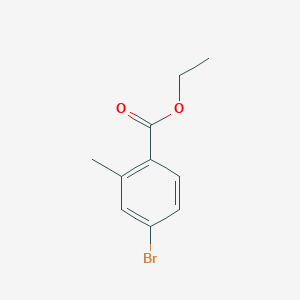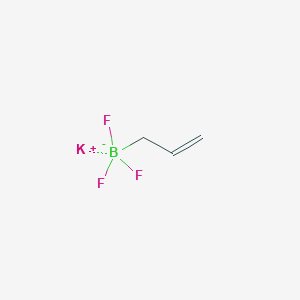
Potassium allyltrifluoroborate
Overview
Description
Potassium allyltrifluoroborate is an organoboron compound with the chemical formula C3H5BF3K. It is a versatile reagent used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its stability, ease of handling, and compatibility with various functional groups, making it a valuable tool in synthetic chemistry.
Mechanism of Action
Target of Action
Potassium Allyltrifluoroborate is primarily targeted towards the formation of carbon-carbon (C-C) bonds . It is involved in various reactions such as catalytic allylboration, stereoselective nucleophilic addition, palladium-catalyzed heterocyclizations, oxidation reactions, oxidative Mannich reactions, and cross-coupling reactions .
Mode of Action
The mode of action of this compound involves its interaction with other compounds in a reaction. For instance, allyl alcohols are regio- and stereoselectively converted to allyl boronic acids and subsequently to trifluoro (allyl)borates with tetrahydroxy diboron using palladium pincer-complex catalysis . This process involves the fast allylic displacement of a hydroxy group .
Biochemical Pathways
This compound affects the biochemical pathways involved in the formation of carbon-carbon bonds. It is used in the Suzuki-Miyaura cross-coupling reactions, which is a type of palladium-catalyzed cross-coupling reaction . This reaction is used to synthesize carbon-carbon bonds, which are crucial in the formation of complex organic compounds .
Pharmacokinetics
It is known to be bench-stable , indicating that it remains stable under normal laboratory conditions, which can impact its bioavailability in chemical reactions.
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds. For example, it enables the formation of functionalized homoallylic alcohols when allylboronate and allyltrifluoroborate derivatives react stereoselectively with aldehydes .
Action Environment
The action of this compound can be influenced by various environmental factors. It is known to be bench-stable , meaning it can withstand normal laboratory conditions. Moreover, it is compatible with a wide range of functional groups and is stable to many commonly used and harsh reaction conditions . This stability and compatibility make this compound a versatile reagent in organic synthesis.
Biochemical Analysis
Biochemical Properties
Potassium allyltrifluoroborate plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with enzymes such as aldolases and dehydrogenases, facilitating the allylation of carbonyl compounds. The nature of these interactions involves the formation of homoallylic alcohols, which are crucial intermediates in the synthesis of complex organic molecules . This compound’s stability and reactivity make it an essential tool in biochemical research.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in cell function. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and overall cell health .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific enzymes and proteins, either inhibiting or activating their functions. For instance, this compound can inhibit the activity of certain dehydrogenases, leading to changes in metabolic pathways. Additionally, it can activate aldolases, promoting the formation of carbon-carbon bonds. These interactions result in significant changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is generally stable, but its activity may decrease due to degradation or interaction with other chemicals. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in metabolic pathways and gene expression. These temporal effects are crucial for understanding the compound’s long-term impact on biochemical processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote healthy metabolic activity. At high doses, this compound may exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is beneficial without causing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to carbon-carbon bond formation. It interacts with enzymes such as aldolases and dehydrogenases, influencing metabolic flux and metabolite levels. These interactions are essential for the synthesis of complex organic molecules and play a crucial role in various biochemical processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions ensure that the compound reaches its target sites, where it can exert its biochemical effects. The localization and accumulation of this compound within cells are critical for its activity and function .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity. Targeting signals and post-translational modifications direct the compound to these compartments, ensuring its proper function. The subcellular localization of this compound is essential for its role in biochemical reactions and cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium allyltrifluoroborate can be synthesized through several methods. One common approach involves the regio- and stereoselective conversion of allyl alcohols to allyl boronic acids, followed by the formation of trifluoro (allyl)borates using tetrahydroxy diboron in the presence of a palladium pincer-complex catalyst . Another method includes the cross-coupling of Baylis-Hillman acetate adducts with bis(pinacolato)diboron in the presence of a palladium catalyst, followed by the addition of excess aqueous potassium hydrogen fluoride to yield stable allyl trifluoroborate salts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring the compound’s stability and effectiveness for various applications.
Chemical Reactions Analysis
Types of Reactions
Potassium allyltrifluoroborate undergoes several types of chemical reactions, including:
Nucleophilic Addition: It reacts with aldehydes and ketones to form homoallylic alcohols.
Cross-Coupling Reactions: It participates in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation Reactions: It can be involved in oxidative Mannich reactions.
Common Reagents and Conditions
Catalysts: Palladium pincer-complex, 18-crown-6, and lanthanide catalysts
Solvents: Aqueous media, biphasic media, and organic solvents
Conditions: Room temperature, open atmosphere, and mild stirring conditions.
Major Products Formed
Homoallylic Alcohols: Formed from the nucleophilic addition to aldehydes and ketones.
Functionalized Homoallylic Alcohols: Resulting from stereoselective reactions with aldehydes.
Scientific Research Applications
Potassium allyltrifluoroborate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Comparison with Similar Compounds
Similar Compounds
- Potassium vinyltrifluoroborate
- Allylboronic acid pinacol ester
- Vinylboronic acid pinacol ester
- Potassium (bromomethyl)trifluoroborate
Uniqueness
Potassium allyltrifluoroborate is unique due to its stability, ease of handling, and compatibility with a wide range of functional groups. Unlike other allylboron compounds, it can be stored for extended periods without degradation, making it a reliable reagent for various synthetic applications .
Properties
IUPAC Name |
potassium;trifluoro(prop-2-enyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BF3.K/c1-2-3-4(5,6)7;/h2H,1,3H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPZAMJXLCDMIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC=C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635395 | |
| Record name | Potassium trifluoro(prop-2-en-1-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
233664-53-4 | |
| Record name | Potassium trifluoro(prop-2-en-1-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium Allyltrifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of potassium allyltrifluoroborate in organic synthesis?
A1: this compound is primarily utilized as an allylating reagent in various reactions, leading to the formation of homoallylic alcohols, amines, and other valuable compounds. [, , , , , , , , , ]
Q2: What makes this compound advantageous over other allylating reagents?
A2: Its key advantages include: * Stability: It exhibits remarkable stability towards air and moisture, making it easy to handle. [, ]* Chemoselectivity: It shows preferential reactivity towards specific functional groups, even in the presence of other reactive moieties. [, ]* Regioselectivity: Reactions can be controlled to favor allylation at specific positions of the allyl group (α, β, or γ). [, ]
Q3: Can you provide examples of reactions where this compound is employed?
A3: Certainly! Here are a few examples:* Allylation of aldehydes and ketones: This reaction forms homoallylic alcohols, often catalyzed by Lewis acids or transition metals. [, , , , , ]* Allylation of imines: This process generates homoallylic amines, and can be rendered enantioselective using chiral catalysts. [, , , , ]* Cross-coupling reactions: this compound can participate in palladium-catalyzed cross-coupling reactions with aryl or alkenyl halides. [, ]
Q4: Are there any limitations associated with the use of this compound?
A4: While generally a robust reagent, certain reactions might require specific catalysts or conditions to proceed efficiently. The choice of catalyst and reaction conditions can significantly influence the regio- and stereoselectivity of the transformation. [, , , ]
Q5: How does the stability of this compound impact its applications?
A5: Its exceptional stability to air and moisture renders it a user-friendly reagent, simplifying reaction setups and workup procedures. [, ] This stability also broadens its applicability in diverse reaction media and facilitates storage for extended periods.
Q6: What is the molecular formula and weight of this compound?
A6: Its molecular formula is C3H5BF3K, and its molecular weight is 148.00 g/mol.
Q7: Is there any research on how modifications to the allyl group affect the reactivity of this compound?
A7: Yes, studies have shown that substituents on the allyl group can influence the regio- and stereoselectivity of reactions. For example, reactions with substituted allyltrifluoroborates often favor carbon-carbon bond formation at the more substituted terminus of the allyl fragment. [, ]
Q8: Have computational methods been used to study this compound?
A8: Absolutely! Density functional theory (DFT) calculations have provided valuable insights into the mechanism of reactions involving this compound. For instance, DFT studies helped elucidate the mechanism of γ-selective cross-coupling reactions, revealing the formation of a highly electrophilic palladium species before transmetalation. []
Q9: Are there any environmental concerns associated with this compound?
A9: While specific data on its environmental impact might be limited, responsible handling and disposal are crucial for any chemical reagent. Exploring alternative allylating reagents and developing greener synthetic methodologies are active areas of research. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Iodonium, (4-methylphenyl)[4-(2-methylpropyl)phenyl]-, hexafluorophosphate(1-)](/img/structure/B1592545.png)
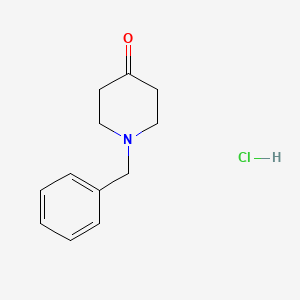
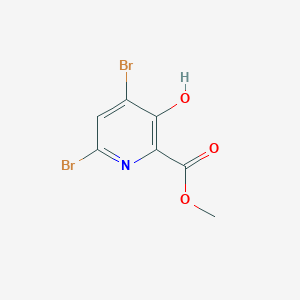
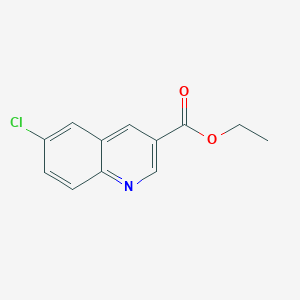
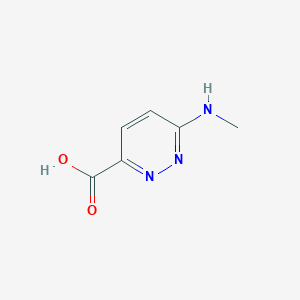

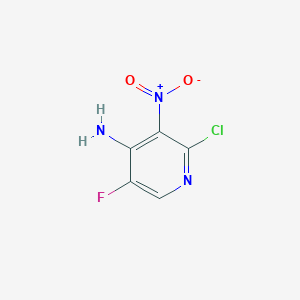
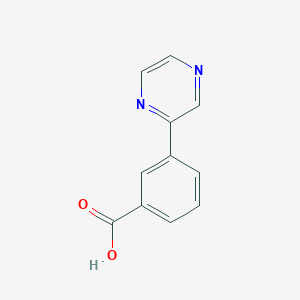
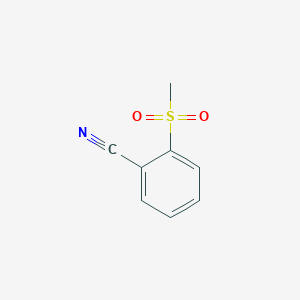
![Silane, trimethyl[2-(2-propenyloxy)ethoxy]-](/img/structure/B1592560.png)


